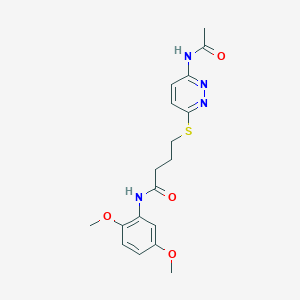

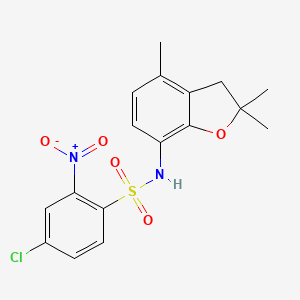

![molecular formula C7H12O B2438611 {[1,1'-Bi(cyclopropane)]-1-yl}methanol CAS No. 177719-30-1](/img/structure/B2438611.png)

{[1,1'-Bi(cyclopropane)]-1-yl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[1,1’-Bi(cyclopropane)]-1-yl}methanol” seems to be a compound that contains two cyclopropane rings . Cyclopropane is a type of cycloalkane molecule that consists of three carbon atoms linked together in a ring, with each carbon atom also bonded to two hydrogen atoms .

Synthesis Analysis

Cyclopropane compounds are highly reactive due to their strained nature, making them interesting synthetic targets . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . There are also various methods for the synthesis of cyclopropanes and related structures, involving reactions such as cross-coupling, cyclopropanation of olefins, and others .

Molecular Structure Analysis

Cyclopropane rings, which are present in “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, are characterized by their highly strained, three-membered ring structure . This strain results from the fact that the bond angles in a cyclopropane ring (approximately 60 degrees) deviate significantly from the ideal tetrahedral bond angle of 109.5 degrees .

Chemical Reactions Analysis

Cyclopropane compounds are known for their reactivity. The strain in the cyclopropane ring makes these compounds prone to reactions that relieve this strain .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “{[1,1’-Bi(cyclopropane)]-1-yl}methanol” were not found, cyclopropane and its derivatives generally have low boiling points and densities .

Scientific Research Applications

Methanolysis and Ring-Opening Reactions

- Studies have shown that bicyclo[3.1.0]hexanes, similar in structure to {[1,1'-Bi(cyclopropane)]-1-yl}methanol, undergo methanolysis, resulting in the cleavage of activated cyclopropane bonds. These reactions yield different products based on the reaction conditions, demonstrating the compound's reactivity in various chemical environments (Lim, McGee, & Sieburth, 2002).

Interaction with Nucleophiles

- Hexacyanocyclopropane, a compound with structural similarities, interacts with nucleophiles like methanol in the presence of sodium methylate. This leads to the formation of adducts and ring-opening products, revealing the potential of {[1,1'-Bi(cyclopropane)]-1-yl}methanol in similar reactions (Nasakin et al., 1994).

Molecular Complex Studies

- The weakly bound complex between cyclopropane and methanol has been investigated using microwave spectroscopy, offering insights into the interactions and structural dynamics of similar compounds (Forest et al., 1997).

Transition Metal Complex Formation

- Transition metal complexes with ligands similar to {[1,1'-Bi(cyclopropane)]-1-yl}methanol have been synthesized, demonstrating the compound's potential in forming metal complexes and its applicability in catalysis (Youssef et al., 2009).

Electron Transfer Photochemistry

- Studies on the electron-transfer photochemistry of vinylcyclopropane, a related compound, reveal potential pathways for nucleophilic attack and product formation, highlighting potential reactions and transformations of {[1,1'-Bi(cyclopropane)]-1-yl}methanol (Herbertz & Roth, 1998).

Future Directions

Spirocyclic structures, which include compounds like “{[1,1’-Bi(cyclopropane)]-1-yl}methanol”, have seen increased attention in recent years due to their potential applications in medicinal chemistry, as intermediates in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

properties

IUPAC Name |

(1-cyclopropylcyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-5-7(3-4-7)6-1-2-6/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWRFBNQEVCIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1,1'-Bi(cyclopropane)]-1-yl}methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-(methoxycarbonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2438538.png)

![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2438545.png)

![4,4,5,5-Tetramethyl-2-[2-(oxolan-3-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2438546.png)

![Methyl 2-{[(2-{[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]carbonyl}hydrazino)carbonothioyl]amino}nicotinate](/img/structure/B2438550.png)

![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2438552.png)